Acetyl Cyclosporin A

描述

Historical Context of Cyclosporin (B1163) Discovery and Analog Development

The history of cyclosporins is rooted in the screening of fungal metabolites for potential therapeutic agents. The discovery and subsequent characterization of Cyclosporin A marked a pivotal moment in transplantation medicine and immunology.

Cyclosporin A (CsA) was first isolated in the early 1970s from the filamentous fungus Tolypocladium inflatum (formerly known as Trichoderma inflatum) found in a soil sample from Norway. davidmoore.org.uknih.govfrontiersin.org The discovery was part of a general screening program at Sandoz Laboratories in Basel, Switzerland, aimed at identifying new bioactive compounds from microbial sources. davidmoore.org.uksemanticscholar.org Tolypocladium inflatum is an insect-pathogenic and soil-dwelling fungus. nih.gov

Initially, cyclosporine was investigated for its antifungal activity, but its spectrum was found to be too narrow for clinical use as an antifungal agent. davidmoore.org.uk The crucial discovery of its immunosuppressive activity occurred in 1976 by Jean F. Borel and colleagues at Sandoz during a general screening program that included immunological assays. davidmoore.org.uksemanticscholar.orgresearchgate.net This discovery revealed that cyclosporin A selectively inhibited T-lymphocyte activity without causing significant cytotoxicity, a distinct advantage over existing immunosuppressive agents at the time. davidmoore.org.ukfrontiersin.org Early biological characterization involved testing its effects in various experimental models, including skin and bone marrow transplantation studies in mice, which confirmed its immunosuppressive effect. semanticscholar.org The molecular mechanism was later shown to involve interference with the intracellular calcineurin pathway in T cells. nih.gov Cyclosporin A binds to the cytosolic protein cyclophilin, forming a complex that inhibits the phosphatase activity of calcineurin (protein phosphatase 2B). medchemexpress.comstemcell.com This inhibition prevents the dephosphorylation and activation of the transcription factor nuclear factor of activated T-lymphocytes (NFAT), which is crucial for the transcription of genes involved in T cell activation and proliferation, such as interleukin-2 (B1167480). stemcell.comtandfonline.com

Following the success of Cyclosporin A as an immunosuppressant, extensive research efforts were directed towards developing cyclosporin analogs. tandfonline.com The aim was to identify compounds with improved pharmacological profiles, including reduced toxicity (particularly nephrotoxicity), improved bioavailability, and potentially different therapeutic applications. tandfonline.commdpi.com This research has led to the identification of over 30 analogs of CsA with varying biological activities, including immunosuppressive, antifungal, antiviral, and antiparasitic properties. nih.gov The pharmaceutical activities and pharmacokinetics of cyclosporins are influenced by their membrane permeabilities. acs.org Some analogs have been designed to be membrane-impermeable to target extracellular cyclophilin specifically, for instance, in the treatment of inflammation. acs.org The development of analogs with distinct pharmacological profiles has expanded the potential therapeutic landscape for cyclosporin-based compounds beyond their initial use in transplantation. acs.org

Early Immunological Screening and Initial Biological Characterization

Distinctive Academic Significance of Acetyl Cyclosporin A as a Non-Immunosuppressive Analog

This compound (also known by synonyms such as O-Acetylcyclosporin A and SDZ 33-243) is specifically recognized for its characteristic as a non-immunosuppressive analog of Cyclosporin A. scbt.commedkoo.com This property gives it a distinctive academic significance, particularly in research aimed at decoupling the immunosuppressive effects of cyclosporins from other potential bioactivities.

The identification of non-immunosuppressive cyclosporin analogs like this compound has contributed to a paradigm shift in cyclosporin research. While the initial focus was heavily on their immunosuppressive properties for transplantation and autoimmune diseases, the discovery of analogs with altered activity profiles has opened avenues to explore alternative bioactivities. Researchers are now investigating the potential of cyclosporins and their non-immunosuppressive derivatives in areas such as antiviral, antifungal, antiparasitic, and anti-inflammatory applications, as well as in reversing tumor multidrug resistance. nih.govacs.org this compound, lacking significant immunosuppressive activity, serves as a valuable tool to investigate the mechanisms underlying these alternative effects, helping to determine whether they are mediated through the calcineurin-NFAT pathway or via other targets. frontiersin.org Studies have shown that non-immunosuppressive analogs can be effective in inhibiting viral replication, suggesting that the structural component responsible for immunosuppression is not always required for antiviral activity. frontiersin.org

Acetylation is a post-translational modification that can significantly alter protein function and interaction. ahajournals.orgnih.gov In the context of cyclosporins, investigating acetylation as a structural modification provides a means to probe the structure-activity relationships of these complex molecules. Acetylation of Cyclosporin A, specifically at the hydroxyl group of the MeBmt residue (position 1), results in this compound. This modification has been shown to render the analog non-immunosuppressive. scbt.commedkoo.com The rationale for investigating this modification stems from the desire to understand which structural features are critical for immunosuppressive activity and how modifications can lead to the uncoupling of immunosuppression from other potential therapeutic effects. Research into acetylated cyclophilin A, the primary intracellular target of cyclosporin A, has shown that acetylation can affect cyclophilin A's enzymatic activity and its ability to bind to cyclosporin A and calcineurin, further highlighting the importance of acetylation in modulating the interactions within the cyclosporin-cyclophilin-calcineurin complex. nih.govnih.govrcsb.org Studies comparing the chemical stability of this compound and Cyclosporin A have also been conducted to understand the impact of acetylation on the molecule's behavior. researchgate.net The investigation of acetylation thus provides insights into the molecular basis of cyclosporin activity and facilitates the development of analogs with tailored pharmacological profiles.

Table 1: Key Characteristics of Cyclosporin A and this compound

| Feature | Cyclosporin A (CsA) | This compound (OACsA) |

| Immunosuppression | Potent immunosuppressant frontiersin.orgmedkoo.com | Non-immunosuppressive analog scbt.commedkoo.com |

| Primary Target | Cyclophilin A (forms complex with calcineurin) stemcell.comtandfonline.com | Cyclophilin A (binding may be affected by acetylation) nih.govnih.govrcsb.org |

| Origin | Tolypocladium inflatum fungus davidmoore.org.uknih.gov | Acetylated derivative of Cyclosporin A |

| Chemical Structure | Cyclic undecapeptide tandfonline.commdpi.com | Acetylated cyclic undecapeptide scbt.comalfa-labotrial.com |

| Alternative Bioactivities | Antiviral, antifungal, antiparasitic, anti-inflammatory, anti-multidrug resistance nih.govacs.org | Investigated for alternative bioactivities, e.g., antiviral frontiersin.org |

Table 2: Selected Research Findings on this compound

| Research Area | Key Finding | Source Index |

| Immunosuppression | Classified as a non-immunosuppressive analog of Cyclosporin A. | scbt.commedkoo.com |

| Antiviral Activity | Non-immunosuppressive CsA analog Alisporivir (ALV) was similarly effective as CsA in inhibiting coronavirus replication, suggesting immunosuppression is not required for this effect. | frontiersin.org |

| Cancer Research | Showed growth inhibition effects on human lung cancer cells in vitro, with sensitivity approximately 2-fold higher than CsA in some lines. | nih.gov |

| Chemical Stability | Showed greater chemical stability than Cyclosporin A under identical conditions, consistent with a mechanism involving a hydroxyoxazolidine intermediate. | researchgate.net |

属性

分子式 |

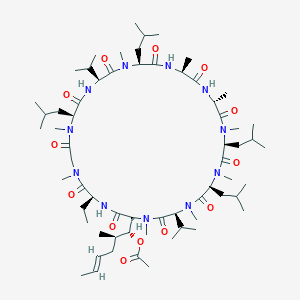

C64H113N11O13 |

|---|---|

分子量 |

1244.6 g/mol |

IUPAC 名称 |

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate |

InChI |

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1 |

InChI 键 |

KUSICUWKCBCAHV-ZSINMPTNSA-N |

手性 SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

规范 SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

同义词 |

B3-243 cyclosporine A acetate O-acetyl C(9) cyclosporin A OACsA SDZ 33-243 SDZ-33-243 |

产品来源 |

United States |

Synthetic Strategies and Chemical Derivatization of Acetyl Cyclosporin a

Chemical Synthesis Pathways for Acetyl Cyclosporin (B1163) A and its Aldehyde Forms

The synthesis of Acetyl Cyclosporin A and its aldehyde derivatives typically involves targeted modifications of the Cyclosporin A structure, particularly at the β-alcohol of the 1-amino acid residue, (4R)-4-[(E)-2-buten-1-yl]-4,N-dimethyl-L-threonine (MeBmt).

Acetylation of Cyclosporin A Precursors

The preparation of this compound is a well-established procedure in chemical synthesis. It commonly involves the acetylation of the hydroxyl group present in Cyclosporin A. A typical method utilizes acetic anhydride (B1165640) as the acetylating agent in the presence of a base such as pyridine, often with the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction efficiency. This reaction yields this compound by forming an acetate (B1210297) ester at the β-alcohol position of the MeBmt residue. chemicalbook.comacs.org While acetate esters are commonly used protecting groups, other protecting groups like benzoate (B1203000) esters, substituted benzoate esters, ethers, and silyl (B83357) ethers may also be employed, although acetate can be prone to side reactions like elimination and hydrolysis under certain conditions. google.comgoogle.com Acetylation is frequently the initial step in synthetic pathways aimed at creating cyclosporin analogues. google.comgoogle.com

Introduction of Aldehyde Functionality: Methodologies and Challenges

Introducing an aldehyde functionality into the this compound structure typically involves the oxidative cleavage of the double bond located on the side chain of the acetylated MeBmt residue. One established methodology for this transformation is ozonolysis. chemicalbook.comgoogle.com In this process, this compound is treated with ozone, which cleaves the carbon-carbon double bond and forms an unstable ozonide intermediate. This intermediate is then subjected to reductive work-up conditions to yield the corresponding aldehyde, known as Acetyl-cyclosporin A aldehyde. google.commedchemexpress.com

Another approach involves oxidative cleavage using reagents such as a periodate/permanganate mixture. nih.gov While this method can cleave double bonds, it may lead to carboxylic acid derivatives depending on the reaction conditions and subsequent steps. nih.gov

Challenges in introducing the aldehyde functionality can include controlling the selectivity of the oxidation to target only the desired double bond without affecting other sensitive functional groups within the complex cyclosporine structure. Additionally, the stability of the resulting aldehyde under the reaction and work-up conditions needs to be considered.

Synthesis of Specific this compound Derivatives and Intermediates

The synthesis of various cyclosporin analogues often involves this compound as a starting material or intermediate. Specific derivatives and intermediates are synthesized for further transformations.

Acetyl-η-bromocyclosporin as a Synthetic Intermediate

Acetyl-η-bromocyclosporin is a reported synthetic intermediate in the chemical modification of cyclosporin A derivatives. Its synthesis can be attempted through radical-initiated allylic bromination of this compound. acs.org This reaction typically involves treating this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile, in a suitable solvent like carbon tetrachloride. acs.org The goal is to selectively substitute a hydrogen atom on the allylic carbon adjacent to the double bond with a bromine atom. acs.org

However, monitoring and separating Acetyl-η-bromocyclosporin from the starting material and potential side products, such as bisbromination products, can be challenging using standard chromatographic techniques like HPLC and TLC due to their similar properties. acs.org Mass spectroscopy and NMR spectroscopy are often necessary to confirm the presence and monitor the progress of the bromination reaction. acs.org Despite the challenges, this intermediate is envisioned for further reactions, such as replacement of the allylic bromide with an oxygen-bearing group to mimic metabolic pathways. acs.org

Strategies for Stereoselective Synthesis of Cyclosporin Analogues

Stereoselective synthesis is crucial in the production of cyclosporin analogues, particularly when creating compounds with defined configurations at newly formed stereocenters or controlling the geometry of double bonds (E/Z isomers). Many cyclosporin A analogues, such as ISA TX247 (Voclosporin), exist as isomeric mixtures, and the ratio of these isomers can significantly impact their biological activity. google.comgoogle.comgoogle.comwipo.intthieme-connect.com

Stereoselective pathways are employed to favor the formation of a specific isomer. These strategies can utilize various chemical reactions and reagents, including Wittig reactions and organometallic reagents containing elements such as boron, silicon, titanium, and lithium. google.comgoogle.comgoogle.comgoogle.comwipo.int The specific reaction conditions play a critical role in determining the degree of stereoselectivity achieved. google.comgoogle.comgoogle.comwipo.int

For example, in the synthesis of ISA TX247, which is structurally related to this compound aldehyde, stereoselective pathways are used to control the E/Z ratio of the terminal diene. google.comgoogle.comgoogle.comwipo.intthieme-connect.com Organozirconium chemistry has been reported as a novel process for the highly stereoselective synthesis of the E-isomer of ISA247 (Voclosporin). thieme-connect.comthieme-connect.com This highlights the importance of exploring different chemical approaches to achieve high stereoselectivity in the synthesis of complex cyclosporine analogues.

Characterization of Synthetic Products (excluding basic compound identification data)

Characterization of synthetic this compound derivatives and intermediates goes beyond basic identification and involves techniques that provide detailed structural information and confirm the success of chemical transformations.

Mass spectrometry (MS), particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), is employed to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. acs.orgthieme-connect.com This helps in confirming the molecular formula and providing clues about the structural integrity of the molecule. acs.orgthieme-connect.com

In addition to spectroscopic techniques, X-ray crystallography can provide definitive three-dimensional structural information for crystalline derivatives, including details about conformation and solid-state packing. Crystal structures of cyclosporin derivatives, such as cyclosporin A-acetate, have been determined. acs.org

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of the synthetic products and for separating isomeric mixtures. acs.orgthieme-connect.com While basic identification data like retention time is obtained, the application of HPLC in characterization involves using it analytically to determine the percentage purity and the ratio of isomers in a mixture, especially in the context of stereoselective synthesis. thieme-connect.com

Molecular and Cellular Mechanisms of Action of Acetyl Cyclosporin a

Delineation of Non-Immunosuppressive Profile in Acetyl Cyclosporin (B1163) A

Acetyl Cyclosporin A, a derivative of the well-known immunosuppressant Cyclosporin A (CsA), exhibits a significantly different biological profile. The introduction of an acetyl group fundamentally alters its interaction with key intracellular targets, leading to a non-immunosuppressive character. This distinction is primarily rooted in its modified engagement with the cyclophilin-calcineurin signaling axis.

Absence of Direct Calcineurin Inhibition

The immunosuppressive action of Cyclosporin A is famously mediated by the formation of a drug-protein complex. CsA first binds to its intracellular receptor, Cyclophilin A (CypA). aacrjournals.orgdrugbank.com This CsA-CypA complex then acquires the ability to bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. medchemexpress.comnih.gov The inhibition of calcineurin blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent transcription of key cytokines like IL-2, which are essential for T-cell activation. aacrjournals.orgdrugbank.com

In contrast, acetylated cyclosporin derivatives demonstrate a markedly reduced or absent ability to induce immunosuppression. asm.org This is because the acetylation of the cyclosporin molecule interferes with the formation of a functional inhibitory complex with calcineurin. Studies on acetylated Cyclophilin A (the protein target) have shown that acetylation antagonizes the immunosuppressive effects of cyclosporine by disrupting the sequential steps of cyclosporine binding and subsequent calcineurin inhibition. nih.gov While this compound can still interact with cyclophilins, the resulting complex does not effectively inhibit calcineurin's phosphatase activity, thus uncoupling it from the canonical immunosuppressive pathway. asm.orgnih.gov

Altered Cyclophilin Binding and Conformational Dynamics of Acetylated Cyclophilin A

Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding. aacrjournals.orgmdpi.com The binding of cyclosporins to these proteins is a prerequisite for their biological effects. Acetylation of key residues within Cyclophilin A, such as at lysine (B10760008) 125, has been shown to inhibit its PPIase activity and, crucially, its ability to bind cyclosporin. mdpi.com This suggests that the chemical environment and conformation of the binding pocket are critical for the interaction.

Investigation of Non-Immunosuppressive Biological Activities

Freed from its immunosuppressive constraints, this compound has been investigated for other biological activities, notably its effects on cancer cells.

Cell Growth Modulation in Cancer Cell Lines

Studies have demonstrated that O-acetyl cyclosporin A (OACsA) can inhibit the growth of human cancer cells in vitro. nih.govnih.gov This activity is distinct from its parent compound, CsA, not only in its non-immunosuppressive nature but also in its potency and cellular effects.

Growth Inhibition Kinetics and Comparative Potency

The growth-inhibitory effects of this compound have been quantified and compared with Cyclosporin A in various human lung cancer cell lines. Using a continuous drug exposure model, CsA was found to cause partial growth inhibition at concentrations between 0.5 to 3.0 µg/ml (0.4-2.4 µM). nih.govnih.gov In contrast, this compound (referred to as OACsA or B3-243 in the study) generally exhibited greater potency.

In most of the lung cancer cell lines tested, the sensitivity to OACsA was approximately two-fold higher than that to CsA. nih.govnih.gov This suggests that the acetyl modification enhances the cytotoxic or cytostatic effects of the molecule through a mechanism independent of the calcineurin pathway.

Interactive Table: Comparative Potency of CsA vs. OACsA

| Compound | Concentration Range for Partial Growth Inhibition (µg/ml) | Relative Potency |

| Cyclosporin A (CsA) | 0.5 - 3.0 | 1x |

| O-acetyl cyclosporin A (OACsA) | Not explicitly stated, but generally more potent | ~2x |

Data derived from studies on human lung cancer cell lines. nih.govnih.gov

Absence of Polyamine Synthesis Inhibition as a Primary Mechanism for Observed Growth Effects

Research into the antiproliferative effects of this compound (OACsA), a non-immunosuppressive analogue of Cyclosporin A (CsA), has investigated its potential interaction with the polyamine metabolic pathway. Polyamines are essential for cell growth, and their synthesis pathway is a target for some anticancer agents. portlandpress.com However, studies using human lung cancer cell lines (COR-L23 and COR-L88) demonstrated that exposure to OACsA for 48 hours did not result in a reduction of intracellular polyamine content. nih.gov

Table 1: Effect of this compound (OACsA) on Polyamine Metabolism in Human Lung Cancer Cells

| Experimental Condition | Observed Outcome | Conclusion | Reference |

|---|---|---|---|

| 48h exposure to OACsA | No reduction in intracellular polyamine content. | Inhibition of polyamine synthesis is not the primary mechanism for OACsA's growth-inhibitory effects. | nih.gov |

| Addition of exogenous putrescine | Did not block or lessen the growth-inhibitory effects of OACsA. | ||

| Addition of alpha-difluoromethylornithine (DFMO) | Did not enhance the growth-inhibitory effects of OACsA. |

Modulation of Intracellular Signaling Pathways (derived from Cyclosporin A research, applicable to derivative mechanistic studies)

The molecular mechanisms of this compound are often inferred from extensive research on its parent compound, Cyclosporin A (CsA). These studies reveal that a significant part of its biological activity, independent of its well-known calcineurin inhibition, stems from the modulation of critical intracellular signaling pathways, particularly those related to cellular stress and proliferation.

A prominent mechanism associated with CsA, and therefore relevant to its acetylated derivative, is the induction of oxidative stress. d-nb.infotandfonline.comtermedia.pl This is characterized by an increased production of reactive oxygen species (ROS). oup.com Numerous studies have demonstrated that CsA treatment leads to a significant increase in intracellular ROS levels across various cell types, including renal, cardiac, and endothelial cells. nih.govrevistanefrologia.comnih.gov This ROS generation is considered a key factor in the compound's off-target effects. d-nb.info For instance, in human renal mesangial cells and porcine kidney proximal tubule cells, CsA treatment directly caused a rise in ROS production. oup.comrevistanefrologia.com Similarly, in cardiomyocytes, CsA was shown to generate ROS in a concentration-dependent manner. nih.gov

A primary source of the CsA-induced ROS is the mitochondrion. aacrjournals.org Research indicates that CsA has crucial effects on mitochondrial physiology, leading to increased production of the superoxide (B77818) anion (O2•−). revistanefrologia.com This is partly achieved by altering the mitochondrial membrane potential and inactivating major mitochondrial superoxide detoxifiers at higher concentrations. aacrjournals.org The compound's interaction with cyclophilin D, a component of the mitochondrial permeability transition pore (MPTP), can alter the pore's regulation, leading to increased mitochondrial ROS. revistanefrologia.comaacrjournals.org Studies using mitochondrial inhibitors have confirmed that ROS generated by the mitochondrial cytochrome bc1 complex are pivotal in mediating downstream signaling events triggered by CsA. researchgate.netnih.gov The induction of the mitochondrial permeability transition is a significant cause of pathological ROS generation, a process that can be inhibited by CsA and its analogues. lu.se

In addition to mitochondria, the activation of NADPH oxidase enzymes is another significant source of ROS following CsA treatment. uq.edu.au Studies in porcine kidney proximal tubule cells have shown that CsA activates an NADPH oxidase, leading to the release of superoxide. nih.gov This effect was specifically inhibited by diphenyleneiodonium (B1195379) chloride, a known NADPH oxidase inhibitor. nih.gov Research has further clarified that CsA can increase the activity of endothelial NADPH oxidase, contributing to vascular dysfunction. uq.edu.au The inhibition of NADPH oxidase has been shown to attenuate the vascular damage caused by the compound, underscoring the importance of this pathway in mediating its oxidative effects. uq.edu.au

The ROS generated by CsA serves as a signaling molecule that modulates various intracellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. oup.comaacrjournals.org Specifically, the ERK1/2 signaling pathway is a key target. aacrjournals.org CsA treatment has been shown to increase the phosphorylation and activation of ERK1/2 in endothelial cells, renal mesangial cells, and trophoblast cells. aacrjournals.orgnih.govnih.gov This activation is ROS-dependent, as pretreatment with antioxidants like N-acetyl-cysteine (NAC) can block the CsA-induced ERK phosphorylation. aacrjournals.orgresearchgate.netnih.gov The sustained activation of ERK1/2 is believed to be a mechanism through which CsA-mediated ROS promotes cellular responses like proliferation. aacrjournals.org

The AKT/Cyclin D1 signaling axis is another pathway influenced by CsA-induced ROS, particularly in the context of cell proliferation. In studies using human non-small cell lung cancer A549 cells, CsA treatment was found to increase the phosphorylation of the protein kinase B (AKT) and subsequently upregulate the expression of Cyclin D1, a key regulator of the cell cycle. spandidos-publications.comspandidos-publications.com This pro-proliferative effect was attenuated by the ROS scavenger N-acetyl-cysteine (NAC) and the PI3K/Akt inhibitor wortmannin, confirming the pathway's dependence on ROS and AKT signaling. spandidos-publications.comnih.gov It is noteworthy that this effect may be cell-type specific, as other research on lung endothelial cells found that CsA treatment specifically increased ERK1/2 phosphorylation with no discernible effect on AKT phosphorylation. aacrjournals.org

Table 2: Effects of Cyclosporin A on Intracellular Signaling Pathways

| Pathway | Mechanism | Key Findings | Cell Type Examples | References |

|---|---|---|---|---|

| Oxidative Stress & ROS Generation | Mitochondrial Contribution | Increases mitochondrial superoxide (O2•−) levels via effects on membrane potential and the mitochondrial permeability transition pore (MPTP). | Endothelial cells, Renal cells | revistanefrologia.comaacrjournals.orgnih.gov |

| NADPH Oxidase Activation | Activates NADPH oxidase, leading to superoxide release. | Porcine kidney tubule cells, Endothelial cells | nih.govuq.edu.au | |

| MAPK Pathway (ERK1/2) | Induces sustained phosphorylation and activation of ERK1/2 in a ROS-dependent manner. | Endothelial cells, Renal mesangial cells, Trophoblasts | oup.comaacrjournals.orgnih.govnih.gov | |

| AKT/Cyclin D1 Axis | Increases phosphorylation of AKT and subsequent expression of Cyclin D1 in a ROS-dependent manner. Effect may be cell-type specific. | A549 lung cancer cells (activation); Lung endothelial cells (no effect) | aacrjournals.orgspandidos-publications.comspandidos-publications.com |

Mitochondrial ROS Contribution

AMP-activated Protein Kinase (AMPK) Signaling Pathway Modulation

The interaction between Cyclosporin A (CsA), the parent compound of this compound, and the AMP-activated protein kinase (AMPK) signaling pathway has been a subject of investigation, particularly in the context of cellular metabolism and stress responses. AMPK is a crucial sensor of cellular energy status, and its activation can influence a variety of metabolic processes. nih.gov

Research has shown that CsA treatment can lead to the activation of the AMPK pathway. In studies involving the rat hippocampus, CsA administration increased the phosphorylation of AMPK at its activating site, Threonine-172. nih.gov This activation was accompanied by the increased phosphorylation of upstream kinases that regulate AMPK, including liver kinase B1 (LKB1) and transforming growth-factor-β-activated kinase 1 (TAK1). nih.gov Consequently, the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMG-CoAR), was also enhanced. nih.gov This suggests that CsA can influence the regulatory pathways of lipid metabolism. nih.gov

In other models, such as sepsis-induced cardiac dysfunction, CsA treatment was found to enhance the activity of the AMPK-ACC-carnitine palmitoyl (B13399708) transferase 1 (CPT1) pathway. spandidos-publications.comnih.gov This activation was associated with an improvement in cardiac function, suggesting a protective role mediated through the modulation of fatty acid metabolism. spandidos-publications.com Elevated calcineurin activity has been shown to interfere with the AMPK-ACC-CPT1 pathway, and CsA, by inhibiting calcineurin, may ameliorate this interference. spandidos-publications.com

While these findings are specific to Cyclosporin A, they provide a framework for the potential actions of its acetylated derivative. The precise effects of this compound on the AMPK signaling cascade require further specific investigation.

Altered Mitochondrial Permeability Transition Pore Regulation

A cornerstone of Cyclosporin A's molecular action is its potent inhibition of the mitochondrial permeability transition pore (mPTP). frontiersin.orgfrontiersin.org The mPTP is a non-selective channel in the inner mitochondrial membrane whose opening can lead to the collapse of the mitochondrial membrane potential, ATP hydrolysis, and the release of pro-apoptotic factors, ultimately causing cell death. portlandpress.comahajournals.org

CsA exerts its inhibitory effect by binding to a specific mitochondrial protein, Cyclophilin D (CypD), which is a component of the mPTP complex. frontiersin.orgaacrjournals.org The binding of CsA to CypD inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD, which is believed to prevent the conformational changes required for pore opening. frontiersin.orgfrontiersin.org This inhibition is a key mechanism in protecting cells from various forms of mitochondrial-mediated cell death, including that seen in ischemia-reperfusion injury. portlandpress.comaacrjournals.org

The consequences of mPTP inhibition by CsA are significant. It can prevent the Ca2+-induced swelling of mitochondria and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. frontiersin.orgahajournals.org However, the relationship between mPTP closure and other mitochondrial functions is complex. While some studies suggest that CsA-induced inhibition of "low-conductance" mPTP opening could lead to increased mitochondrial reactive oxygen species (ROS) generation aacrjournals.org, other research indicates that blockage of the mPTP by CsA does not necessarily affect the mitochondrial membrane potential, ATP synthesis, or respiration rate under certain conditions. nih.gov

The development of mitochondrial-targeted CsA derivatives aims to enhance this cytoprotective effect by increasing the drug's concentration at its site of action and avoiding off-target effects. portlandpress.com While these mechanisms are well-documented for Cyclosporin A, the specific binding affinity and regulatory effects of this compound on the CypD-mPTP axis remain to be fully elucidated.

Interaction with Drug Transporters and Metabolizing Enzymes

Cyclosporin A is widely recognized for its significant interactions with various drug transporters and metabolizing enzymes, which can lead to clinically important drug-drug interactions (DDIs). nih.govresearchgate.net These interactions stem from CsA's ability to act as a potent inhibitor of several key proteins involved in drug disposition. nih.gov

Cyclosporin A is a strong inhibitor of several ATP-binding cassette (ABC) efflux transporters. nih.govresearchgate.net These transporters are located in critical barrier tissues like the intestine, liver, and kidney, where they actively pump substrates out of cells, limiting their absorption and facilitating their excretion. nih.govrsc.org

P-glycoprotein (P-gp/ABCB1): CsA is a well-known inhibitor of P-gp, a transporter responsible for the efflux of a wide range of xenobiotics. nih.govscience.gov

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Inhibition of MRP2 by CsA can affect the biliary and renal excretion of its substrates. nih.govresearchgate.net

Breast Cancer Resistance Protein (BCRP/ABCG2): CsA also inhibits BCRP, another important efflux transporter that limits the oral bioavailability of many drugs. nih.govresearchgate.net

By inhibiting these efflux pumps, co-administration of CsA can significantly increase the plasma concentrations and exposure of other drugs that are substrates of these transporters. nih.gov

In addition to efflux transporters, Cyclosporin A inhibits uptake transporters from the Solute Carrier (SLC) superfamily, particularly the Organic Anion Transporting Polypeptides (OATPs). nih.govresearchgate.net OATPs are primarily expressed on the sinusoidal membrane of hepatocytes and mediate the uptake of drugs from the blood into the liver, a critical step for their subsequent metabolism and elimination. nih.govchemisgroup.us By inhibiting OATPs, CsA can reduce the hepatic uptake of co-administered drugs, leading to increased systemic exposure and potential toxicity. nih.gov

Cyclosporin A is both a substrate and a potent inhibitor of Cytochrome P450 enzymes, particularly the CYP3A subfamily (CYP3A4 and CYP3A5). nih.govdrugbank.com These enzymes are highly abundant in the liver and intestine and are responsible for the metabolism of a vast number of drugs. chemisgroup.us The inhibition of CYP3A4 by CsA can decrease the metabolic clearance of other drugs metabolized by this enzyme, thereby increasing their concentration and risk of adverse effects. nih.govdrugbank.com The interplay between the inhibition of both transporters (OATPs, P-gp) and metabolizing enzymes (CYP3A4) by CsA creates a complex scenario for predicting the magnitude of DDIs. nih.govresearchgate.net

Table 1: Summary of Cyclosporin A Interactions with Transporters and Enzymes

Inhibition of Uptake Transporters (e.g., OATPs)

Effects on DNA Damage Response and Checkpoint Function (via Cyclophilin A or other mechanisms)

Emerging evidence indicates that Cyclosporin A can impact genome stability through its effects on the DNA damage response (DDR) and repair pathways. biorxiv.org These effects are largely attributed to the inhibition of its primary intracellular target, Cyclophilin A (CypA), a peptidyl-prolyl isomerase involved in protein folding and regulation. biorxiv.orgembopress.org

Research has demonstrated that CsA can induce DNA double-strand breaks (DSBs) in human cells and suppress the expression of DNA repair genes following cellular stress like UV irradiation. aacrjournals.orgembopress.org More specific mechanistic studies have revealed that the loss or inhibition of CypA's isomerase activity impairs the efficient repair of DSBs, particularly through the Homologous Recombination Repair (HRR) pathway. nih.govrcsb.org

A key finding is the direct interaction between CypA and NBS1, a critical component of the MRE11-RAD50-NBS1 (MRN) sensor complex. nih.govrcsb.org The MRN complex is one of the first responders to DSBs and is essential for initiating DNA end resection, a pivotal step in HRR. The inhibition of CypA by CsA appears to disrupt the function of the MRN complex following DNA replication fork stalling, which compromises end resection and consequently hinders HRR. This can lead to genomic instability and may create synthetic lethal vulnerabilities in cancers that are highly dependent on specific DNA repair pathways. biorxiv.orgembopress.orgrcsb.org The acetylation of CypA itself has been shown to inhibit its catalytic activity and antagonize the immunosuppressive effects of CsA, suggesting that post-translational modifications of the target protein can modulate the drug's downstream effects, including those on the DDR.

Table 2: Compound Names Mentioned in the Article

Inhibition of Chk1 and Chk2 Activation

Emerging research indicates that this compound, similar to Cyclosporin A, can interfere with the DNA damage response pathway by inhibiting the activation of checkpoint kinases 1 and 2 (Chk1 and Chk2). nih.gov These kinases are crucial for maintaining genomic integrity following cellular stress, such as that induced by UVB radiation. nih.gov

In studies involving keratinocytes, treatment with Cyclosporin A was found to inhibit the UVB-induced activation of both Chk1 and Chk2. nih.gov This inhibition disrupts the normal DNA damage response, a critical process for preventing the accumulation of genetic mutations. nih.gov The activation of Chk1 and Chk2 is a key step in the signaling cascade that coordinates cell-cycle transitions and DNA repair. nih.govnih.gov Specifically, Chk1 is predominantly activated by the ATR kinase in response to single-stranded DNA damage, while Chk2 is activated by the ATM kinase in response to double-strand breaks. genesandcancer.comoncotarget.com The inhibition of their activation by compounds like Cyclosporin A suggests a potential mechanism by which these agents could contribute to genomic instability. nih.gov

Further investigation into the precise interactions between this compound and the Chk1/Chk2 signaling pathways will be crucial for a comprehensive understanding of its cellular effects.

Impact on Xeroderma Pigmentosum Group C (XPC) Protein Levels and Function

Research has revealed that Cyclosporin A can suppress the transcription of the Xeroderma Pigmentosum Group C (XPC) protein, a key factor in the global genome nucleotide excision repair (GG-NER) pathway. nih.gov The GG-NER pathway is responsible for removing a wide variety of DNA lesions that distort the DNA helix, including those induced by UV radiation. researchgate.netfrontiersin.org

The XPC protein, in complex with other factors, is responsible for recognizing these DNA distortions and initiating the repair process. researchgate.netfrontiersin.org Studies have shown that reduced levels of XPC can impair the cell's ability to repair DNA damage, potentially leading to an increased risk of mutations. researchgate.netpnas.org In human keratinocytes, Cyclosporin A has been demonstrated to down-regulate XPC at the transcriptional level. nih.gov This effect is linked to the activation of the PI3K/AKT signaling pathway. nih.gov

Given the structural similarity of this compound to Cyclosporin A, it is plausible that it may exert similar effects on XPC expression and function. However, direct studies on this compound are needed to confirm this hypothesis.

Antifungal Research Mechanisms (Drawing from Cyclosporin A research, for potential applicability to this compound if investigated)

While specific antifungal studies on this compound are limited, the well-documented antifungal properties of Cyclosporin A provide a valuable framework for understanding the potential mechanisms that could be relevant if this compound were to be investigated for similar activities. researchgate.net

Impact on rRNA Synthesis and Ribosome Biogenesis

Transcriptomic analysis of the fungus Aspergillus niger treated with Cyclosporin A has revealed a significant down-regulation of genes involved in rRNA processing and ribosome biogenesis. mdpi.comnih.gov Ribosomes are essential cellular machinery for protein synthesis, and their proper formation is critical for cell growth and proliferation. mdpi.com

The study on A. niger indicated that Cyclosporin A treatment inhibited the processing and maturation of 5.8S, 18S, and 25S rRNA, as well as the biogenesis of the 40S and 60S ribosome subunits. mdpi.com This disruption of ribosome formation is hypothesized to obstruct protein synthesis, ultimately impeding fungal growth. mdpi.comomicsdi.org This mechanism suggests that the antifungal action of Cyclosporin A is, at least in part, due to its ability to interfere with fundamental cellular processes required for fungal viability. mdpi.com

Effects on Cell Wall Degradation Pathways (e.g., chitinases, β-glucosidases)

In addition to inhibiting protein synthesis, Cyclosporin A has been shown to affect the integrity of the fungal cell wall. mdpi.com The fungal cell wall is a dynamic structure crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. asm.org Chitin (B13524) and β-glucans are major structural components of the cell walls of most fungi. mdpi.comasm.org

Transcriptomic studies on Aspergillus niger have shown that Cyclosporin A treatment leads to the up-regulation of genes encoding for β-glucosidases and chitinases. mdpi.comnih.gov These enzymes are involved in the degradation of β-glucans and chitin, respectively. mdpi.com The increased expression of these cell wall hydrolases suggests that Cyclosporin A may accelerate the degradation of the fungal cell wall, leading to its destruction and contributing to the compound's antifungal effect. mdpi.com Furthermore, research on Cryptococcus neoformans has shown that cyclosporine treatment can lead to an increase in chitin content, indicating structural changes in the cell wall. nih.govnih.govresearchgate.net

Advanced Analytical and Methodological Approaches for Acetyl Cyclosporin a Research

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic and diffraction methods are fundamental in determining the three-dimensional structure and identifying key functional groups within Acetyl Cyclosporin (B1163) A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of cyclosporins, including Acetyl Cyclosporin A. It provides detailed information about the arrangement of atoms and the dynamics of the molecule in solution. Studies on cyclosporins using NMR have characterized various conformers and their exchange kinetics, particularly in different solvents. researchgate.net For instance, proton NMR spectra can reveal the existence of minor conformations in organic solvents. researchgate.net Two-dimensional NMR techniques like 2D EXSY, 2D gradient-selected F1-PSYCHE-EASY-ROESY, and temperature-dependent chemical shifts are employed to study conformational rearrangements and exchange processes. researchgate.net NMR data, such as nuclear Overhauser effect (NOE) spectroscopy and residual dipolar couplings, are often used in conjunction with computational methods like molecular dynamics simulations to determine spatial structures of dominant conformers in solution. researchgate.net

X-ray Crystallography

X-ray crystallography provides high-resolution insights into the solid-state structure of cyclosporins and their derivatives. While specific crystal structures of this compound are mentioned in the literature, detailed structural data may be found in crystallographic databases or specific publications. acs.org X-ray diffraction has been used to determine the crystal structures of cyclosporin derivatives, including O-Acetyl-(4R)-4-(E-2-Butyl)-4,N-Dimethyl-l-Threonyl-Cyclosporin A. acs.org These studies reveal distinct solid-state conformations, which can differ significantly from those observed in solution or when bound to proteins like cyclophilin. acs.org For example, crystal structures of unbound cyclosporin A often show a cis peptide bond between MeLeu9 and MeLeu10 and intramolecular hydrogen bonds, a conformation different from the all-trans peptide bonds and lack of intramolecular hydrogen bonds observed in protein-bound forms. acs.org

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

IR and VCD spectroscopy are valuable for studying the vibrational modes and conformational properties of cyclosporins. IR spectroscopy can provide information about the presence of specific functional groups and hydrogen bonding patterns. spie.org VCD spectroscopy, a chiral spectroscopic technique, monitors the differential absorption of left and right circularly polarized infrared light and is sensitive to the three-dimensional structure and absolute configuration of chiral molecules. researchgate.net IR and VCD spectra can be used to investigate solution conformations and the effects of different environments or interactions, such as complexation with metal ions. researchgate.net Comparisons between experimental IR and VCD spectra and theoretical calculations based on density functional theory (DFT) can help validate proposed conformations and understand intramolecular interactions, including hydrogen bonding. researchgate.net

Chromatographic and Mass Spectrometric Methods for Purity and Degradation Product Analysis

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and identifying potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for the analysis of cyclosporins and their impurities. nih.gov, researchgate.net, nih.gov HPLC methods have been developed and validated for the determination of cyclosporin A and its degradation products and related compounds. researchgate.net These methods often involve reversed-phase columns and specific mobile phases to achieve adequate separation. researchgate.net UV detection is commonly employed, although its sensitivity can be a limitation for certain applications.

Mass Spectrometry (MS), particularly coupled with chromatography (LC-MS or LC-MS/MS), offers high specificity and sensitivity for the analysis of complex mixtures, including those containing this compound and its degradation products. spandidos-publications.com, LC-MS/MS is considered a reference standard for cyclosporine monitoring due to its accuracy, specificity, and sensitivity, overcoming limitations of some other methods like immunoassays which can suffer from cross-reactivity with metabolites. spandidos-publications.com Mass spectrometry can be used to identify and quantify the parent compound and its impurities or degradation products based on their mass-to-charge ratio and fragmentation patterns. Different ionization techniques and mass analyzers can be employed depending on the specific analytical requirements.

Analysis of degradation products is crucial for understanding the stability of this compound. Cyclosporin A itself can undergo various degradation pathways, including isomerization (e.g., to isocyclosporin A) and the formation of open-chain peptides. researchgate.net, nih.gov this compound has shown greater chemical stability compared to Cyclosporin A under certain conditions, which is consistent with a mechanism involving a hydroxyoxazolidine intermediate in the degradation of Cyclosporin A. researchgate.net, nih.gov Chromatographic and mass spectrometric methods are vital for monitoring these degradation processes and identifying the resulting products. researchgate.net, researchgate.net

Computational Approaches in Cyclosporin Research

Computational methods, particularly molecular dynamics simulations, play an increasingly important role in complementing experimental studies of cyclosporins by providing insights into their dynamic behavior and conformational preferences. acs.org

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular dynamics simulations are used to study the conformational landscape and flexibility of cyclosporins in various environments, including different solvents and when bound to proteins. acs.org, nih.gov, nih.gov MD simulations can provide information about the time-dependent behavior of the molecule, exploring different accessible conformations and the transitions between them. researchgate.net These simulations can be guided by experimental data, such as NMR-derived distance constraints, to refine the structural models in solution. researchgate.net, nih.gov MD simulations have been used to investigate the conformations of cyclosporin A in the solid state, in polar and nonpolar solvents, and in complex with proteins like cyclophilin. acs.org, nih.gov Studies have shown that cyclosporin A can adopt different conformations depending on the environment, which is relevant to understanding its membrane permeability and protein binding. acs.org, nih.gov

Computational Modeling of Protein-Ligand Interactions and Docking

Computational approaches, particularly molecular docking and dynamics simulations, are invaluable tools for investigating the potential binding modes and affinities of small molecules with protein targets. These methods allow for the prediction of how a ligand, such as this compound, might interact with a protein at an atomic level, providing insights into potential therapeutic targets and mechanisms.

Studies on Cyclosporin A have extensively utilized computational modeling to understand its interactions with key binding partners like cyclophilin A (CypA) and calcineurin. nih.govnih.govchem960.com Molecular docking simulations can predict the preferred orientation and conformation of cyclosporine within the binding site of a target protein. For instance, docking studies have explored the binding of Cyclosporin A to CypA, considering the flexibility of the protein and the ligand to identify various binding modes and assess binding energies. nih.gov These computational studies complement experimental data, helping to refine hypotheses about how cyclosporines exert their effects.

Applying these techniques to this compound would involve generating a 3D structure of the compound and performing docking simulations with known or putative protein targets, such as cyclophilins and calcineurin. By comparing the predicted binding poses and affinities of this compound with those of Cyclosporin A, researchers can gain insights into how the acetylation influences its interaction with these crucial proteins. Molecular dynamics simulations can further explore the stability of these complexes over time and provide a more dynamic view of the interaction.

Cellular and Biochemical Assays for Mechanism Elucidation

A range of cellular and biochemical assays are essential for experimentally validating the findings from computational studies and comprehensively elucidating the biological mechanisms of compounds like this compound. These assays provide functional data on how the compound affects cell behavior and the activity of specific enzymes and pathways.

Cell Growth and Viability Assays (e.g., MTT, CCK-8)

Assessing the impact of a compound on cell growth and viability is a fundamental step in understanding its cellular effects. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are widely used colorimetric methods for this purpose. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells in a culture.

Research on Cyclosporin A has frequently employed MTT and CCK-8 assays to evaluate its effects on the proliferation and viability of various cell types, including immune cells and cancer cell lines. For example, these assays have been used to determine the half-maximal cytotoxic concentration (CC50) of Cyclosporin A in splenocytes. The CCK-8 assay is often preferred due to its higher sensitivity and the water-soluble nature of its formazan (B1609692) product, which simplifies the protocol by eliminating the need for a solubilization step required in the MTT assay.

Applying MTT or CCK-8 assays to this compound would allow researchers to quantify its effects on the viability and proliferation of relevant cell lines, providing crucial data on its potential cytotoxic or cytostatic properties.

Enzyme Inhibition Assays (e.g., calcineurin, peptidylprolyl cis-trans isomerase)

Cyclosporines are well-known for their inhibitory effects on key cellular enzymes, particularly peptidylprolyl cis-trans isomerases (PPIases), such as cyclophilins, and the protein phosphatase calcineurin. Enzyme inhibition assays are critical for quantifying the potency of a compound in inhibiting the activity of these enzymes and understanding the molecular basis of its action.

Assays for PPIase activity typically measure the rate of cis-trans isomerization of a peptide substrate, often coupled with a protease that selectively cleaves one isomer. Calcineurin activity assays commonly measure the dephosphorylation of a phosphopeptide substrate. Cyclosporin A is known to bind to cyclophilins, and this complex then inhibits calcineurin activity. Interestingly, acetylation of cyclophilin A has been shown to antagonize the immunosuppressive effects of cyclosporine by inhibiting both cyclosporine binding and subsequent calcineurin inhibition, suggesting a complex interplay involving acetylation.

Enzyme inhibition assays with purified cyclophilins (e.g., CypA, CypD) and calcineurin are essential for determining if this compound retains or has altered inhibitory activity compared to Cyclosporin A. These assays can provide quantitative data on IC50 (half-maximal inhibitory concentration) values, which are critical for understanding the compound's biochemical potency.

Flow Cytometry for Cellular Processes (e.g., ROS quantification, membrane potential)

Flow cytometry is a powerful technique that allows for the quantitative analysis of various cellular properties and processes in a population of cells. It is particularly useful for assessing parameters such as reactive oxygen species (ROS) levels, mitochondrial membrane potential, and apoptosis.

Studies using flow cytometry have demonstrated that Cyclosporin A can induce oxidative stress by increasing intracellular ROS production and can affect mitochondrial function, including changes in mitochondrial membrane potential. Fluorescent probes are used to specifically stain cells or cellular components, and flow cytometry measures the fluorescence intensity at a single-cell level. For example, probes like MitoSOX Red are used to detect mitochondrial superoxide (B77818), while JC-1 or TMRE can assess mitochondrial membrane potential.

Applying flow cytometry to cells treated with this compound would enable researchers to investigate its effects on oxidative stress and mitochondrial health. Comparing these effects to those of Cyclosporin A could reveal differences in their mechanisms, particularly concerning mitochondrial-mediated pathways.

Western Blotting for Protein Expression and Phosphorylation States

Western blotting is a widely used technique for detecting specific proteins in cell or tissue lysates and analyzing their expression levels and post-translational modifications, such as phosphorylation. Changes in protein expression and phosphorylation are indicative of altered cellular signaling pathways.

Research on Cyclosporin A has extensively utilized Western blotting to investigate its impact on various signaling molecules. Studies have examined the phosphorylation status of proteins like Akt, ERK, JNK, and p38 MAPK, as well as the expression levels of cell cycle regulators such as Cyclin D1 and p27, and transcription factors like TFEB and NF-κB. These studies have provided insights into how Cyclosporin A influences pathways related to cell proliferation, survival, and stress responses.

Western blotting would be a crucial technique for studying the cellular mechanisms of this compound. By analyzing the expression and phosphorylation of key proteins in treated cells, researchers can identify the signaling pathways affected by the compound and compare its molecular profile to that of Cyclosporin A.

Transcriptomic and Proteomic Profiling in Cellular Models

Transcriptomic and proteomic profiling, often referred to as 'omics' approaches, provide a global view of gene and protein expression changes in cells or tissues in response to a stimulus. These high-throughput techniques can reveal complex biological responses and identify affected pathways that might not be evident from targeted assays.

Integrated transcriptomic and proteomic profiling has been applied to study the cellular effects of Cyclosporin A, particularly in the context of its toxicity, such as in renal cells. These studies have identified changes in the expression of numerous genes and proteins involved in various cellular processes, including oxidative stress response and protein folding. Combining transcriptomic and proteomic data can provide a more comprehensive understanding of the cellular state and the mechanisms underlying the observed effects.

Applying transcriptomic and proteomic profiling to cellular models treated with this compound would offer a broad and unbiased assessment of its impact on gene and protein expression. This can help identify novel targets or pathways affected by the compound and provide a systems-level understanding of its cellular effects, complementing the insights gained from targeted biochemical and cellular assays.

Reporter Gene Assays for Specific Pathway Activity

Reporter gene assays represent a powerful tool in the investigation of the biological activities of chemical compounds, allowing for the assessment of their impact on specific signaling pathways. These assays typically involve transfecting cells with a construct containing a promoter sequence responsive to a particular pathway, linked to a reporter gene (e.g., luciferase or green fluorescent protein), whose expression can be easily measured. Changes in reporter gene expression upon treatment with a compound indicate modulation of the targeted pathway.

This compound is characterized as a non-immunosuppressive analog of Cyclosporin A (CsA) nih.gov. This distinction from the well-known immunosuppressant CsA is significant when considering its potential effects on cellular signaling. Cyclosporin A exerts its primary immunosuppressive effects largely through inhibiting the calcium-dependent phosphatase calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This disruption of the Calcineurin/NFAT pathway inhibits the transcription of genes crucial for T-cell activation, such as interleukin-2 (B1167480) (IL-2) nih.gov. Reporter gene assays utilizing NFAT-responsive promoters linked to a reporter gene are widely used to demonstrate and quantify the inhibitory effect of Cyclosporin A on this pathway. Studies have shown that Cyclosporin A treatment leads to a dose-dependent inhibition of NFAT-luciferase activity in various cell lines.

Beyond the Calcineurin/NFAT pathway, Cyclosporin A has also been shown to influence other signaling cascades, which can also be investigated using reporter gene assays. For instance, studies have indicated that Cyclosporin A can interfere with the hypoxic signaling cascade by activating HIF-1alpha prolyl hydroxylation, leading to inhibition of hypoxia-dependent gene transcription, as observed in reporter gene assays. Cyclosporin A has also been reported to enhance interleukin-8 (IL-8) expression in certain cells by inducing Activator Protein-1 (AP-1) activity, a process confirmed through the use of reporter gene constructs containing the IL-8 promoter or its mutated AP-1 site. Furthermore, Cyclosporin A has been observed to affect the activity of the type I myosin heavy chain (MHC) promoter, although this effect did not appear to be mediated through direct NFAT binding sites.

Preclinical and in Vitro Research Models for Acetyl Cyclosporin a

In Vitro Cellular Models for Specific Bioactivities

Human Cancer Cell Lines

Human cancer cell lines are widely used to assess the potential anti-proliferative or cytotoxic effects of compounds. Research has investigated the impact of acetylated forms of cyclosporine on cancer cell growth. For instance, O-acetyl cyclosporin (B1163) A (OACsA) has been studied for its ability to inhibit the growth of human lung cancer cells in vitro. This research compared the effects of OACsA (also referred to as B3-243) to those of Cyclosporin A, demonstrating that OACsA could inhibit the growth of these cancer cells. nih.gov

Endothelial Cell Systems for Angiogenesis Research

Endothelial cell systems are essential models for studying angiogenesis, the process of new blood vessel formation. While direct research on Acetyl Cyclosporin A and angiogenesis in these models is limited in the provided search results, studies on the parent compound, Cyclosporin A, in endothelial cell systems provide a basis for understanding the potential applicability to its acetylated derivative. Endothelial cell lines, including immortalized lines, are utilized in angiogenesis research and can maintain angiogenic potential in vitro. frontiersin.orgresearchgate.net These systems allow for the investigation of cellular responses relevant to blood vessel formation. fishersci.pt The use of endothelial cell systems in cell culture is a standard approach in various fields, including toxicology and drug screening. researchgate.netacs.orgresearchgate.net

Renal Mesangial Cells for Oxidative Stress Studies

Renal mesangial cells are involved in the structure and function of the kidney glomerulus, and their dysfunction can contribute to kidney diseases. Studies utilizing renal mesangial cells have investigated the role of oxidative stress in kidney injury. Research on Cyclosporin A, from which this compound is derived, has indicated that it can induce oxidative stress in renal mesangial cells. nih.govspringermedizin.de Cyclosporin A is suggested to cause oxidative damage in glomerular mesangial cells through increased production of reactive oxygen species. nih.gov Furthermore, Cyclosporin A has been shown to suppress the proliferation of renal mesangial cells and cause oxidative stress in renal tubular cells. mdpi.com These findings highlight the utility of renal mesangial cell models in studying oxidative stress induced by cyclosporine derivatives and their potential impact on renal function.

Fungal Models (e.g., Aspergillus niger) for Antifungal Mechanism Research

Fungal models are employed to investigate the mechanisms by which compounds exert antifungal effects. While Cyclosporin A is known to have a role as an antifungal agent, specific research detailing the use of this compound in fungal models such as Aspergillus niger for studying antifungal mechanisms was not found in the provided search results.

Non-Human In Vivo Experimental Models

Non-human in vivo experimental models, particularly rodent models, are valuable for investigating the systemic effects of compounds and their impact on specific organs and signaling pathways within a living organism. These models provide insights into mechanistic aspects and serve as disease models.

Rodent Models for Signaling Pathway Investigations (e.g., AMPK in hippocampus)

Rodent models are frequently used to investigate the effects of compounds on signaling pathways in various tissues, including the hippocampus, a brain region critical for learning and memory. Studies in rodent models have explored the role of signaling pathways such as AMPK (AMP-activated protein kinase) in neural protection and mitochondrial function. researchgate.netmdpi.com Research using Cyclosporin A in rodent models has demonstrated its ability to protect mitochondrial function and improve outcomes in models of traumatic brain injury. researchgate.netmdpi.com While these studies highlight the utility of rodent models for investigating the impact of cyclosporine compounds on relevant pathways and physiological processes in the hippocampus, specific research detailing the effects of this compound on AMPK signaling in the rodent hippocampus was not identified in the provided search results. Rodent models of brain injury are used to study neuropathological perturbations including mitochondrial dysfunction and oxidative stress, which can involve pathways like AMPK. frontiersin.org

Based on the available scientific literature, detailed preclinical and in vitro research specifically focusing on the chemical compound "this compound" within the strict confines of the requested outline sections (Animal Models for Studying Specific Cellular Damage Mechanisms like ROS production, and Assessment of Molecular Responses in Transplant Models excluding clinical outcomes or therapeutic claims) is limited in the provided search results.

This compound is recognized as a derivative or analog of Cyclosporin A (CsA) scbt.comgoogle.comkarger.com. While extensive research exists on Cyclosporin A, particularly concerning its immunosuppressive properties and associated toxicities like nephrotoxicity driven by oxidative stress and ROS production in various preclinical models tandfonline.comd-nb.infoacbjournal.orgscielo.brekb.eg, comparable detailed studies specifically investigating this compound's effects on cellular damage mechanisms or molecular responses in transplant models were not prominently found within the scope of this search. Some sources mention this compound in the context of synthesis pathways or as a non-immunosuppressive analog of CsA scbt.comgoogle.comkarger.com.

Therefore, a comprehensive article strictly adhering to the provided outline and focusing solely on detailed research findings for this compound in the specified preclinical models cannot be generated based on the current search results. The information predominantly pertains to the parent compound, Cyclosporin A.

Future Research Directions and Theoretical Implications of Acetyl Cyclosporin a

Elucidation of Novel Target Proteins and Binding Partners for Acetyl Cyclosporin (B1163) A

Given that Acetyl Cyclosporin A is described as non-immunosuppressive, a crucial area of future research involves identifying the specific proteins and molecules it interacts with, distinct from the cyclophilin-calcineurin pathway targeted by CsA scbt.comnih.gov. While CsA binds to cyclophilin A (CypA) to exert its immunosuppressive effects, the acetylation of CsA may alter its binding profile, leading to interactions with different cyclophilin family members or entirely unrelated proteins nih.govaacrjournals.org.

Research into novel target proteins could employ various techniques, including affinity chromatography coupled with mass spectrometry, yeast two-hybrid screens, and computational docking studies. Identifying these targets is essential for understanding the molecular basis of this compound's observed effects, such as its ability to inhibit the growth of certain human lung cancer cells in vitro, which was found to be approximately twofold higher than that of CsA in some cell lines nih.govnih.gov. This suggests potential mechanisms of action independent of the immunosuppressive pathway.

The theoretical implication here is that modifying a known ligand can dramatically shift its target specificity, potentially revealing previously unknown nodes in biological pathways that are modulated by cyclosporine-like structures but are unrelated to immunosuppression. This could lead to the discovery of new drug targets for various diseases.

Development of Advanced Analogues with Tunable Bioactivities and Improved Research Utility

Building upon the understanding gained from studying this compound, future research can focus on designing and synthesizing advanced analogs with precisely tuned bioactivities. By systematically modifying the structure of this compound, researchers could aim to enhance specific non-immunosuppressive effects while maintaining or further reducing any residual immunosuppressive activity.

This involves medicinal chemistry efforts to explore the structure-activity relationship of acetylated cyclosporines. Creating libraries of analogs with variations in the acetyl group position or other parts of the peptide ring could help delineate the structural features responsible for specific target interactions and biological outcomes. acs.org

The theoretical implication is the potential to move beyond serendipitous discovery towards rational design of cyclosporine-based molecules with tailored pharmacological profiles for research purposes or potential therapeutic development in non-immune indications. This could lead to the creation of research tools that selectively modulate specific pathways without confounding immunosuppressive effects. Patents have explored cyclosporine analogue mixtures, indicating an interest in derivatives with potentially enhanced efficacy or reduced toxicity google.comgoogle.com.

Contribution to Understanding Peptide Conformation and Dynamics in Biological Systems

Cyclosporines are cyclic peptides known for their complex conformational behavior, which is influenced by their environment and interactions with proteins uq.edu.aunih.govacs.org. This compound, with its specific modification, can serve as a valuable probe to further investigate how acetylation affects the conformational landscape and dynamics of cyclic peptides.

Research in this area could utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics simulations to characterize the preferred conformations of this compound in different environments (e.g., aqueous solutions, lipid bilayers, bound to target proteins) uq.edu.aunih.govacs.org. Comparing its conformational behavior to that of CsA can provide insights into the role of the acetyl group in shaping the peptide's three-dimensional structure and flexibility.

The theoretical implication is that studying this compound can contribute to fundamental knowledge about the relationship between chemical modifications, peptide conformation, and biological activity. Understanding how acetylation alters the dynamic ensemble of conformations can help explain why it interacts with different targets or exhibits distinct biological effects compared to CsA. This research is crucial for understanding how cyclic peptides navigate biological systems and interact with their binding partners acs.org.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's mechanisms of action and theoretical implications requires integrating findings from various levels of biological organization using systems biology approaches. This involves combining data from genomics, proteomics, metabolomics, and phenotypic screens to build a holistic picture of how this compound perturbs cellular networks.

Future research could involve using transcriptomics or proteomics to identify global changes in gene or protein expression upon treatment with this compound in relevant cell or tissue models. Metabolomics could reveal alterations in metabolic pathways. Integrating these datasets can help identify the key pathways and networks influenced by this compound and how these relate to its observed non-immunosuppressive activities.

The theoretical implication is that systems biology can provide a framework for understanding the pleiotropic effects of cyclosporine analogs and identifying potential off-target effects or synergistic interactions. This integrated approach is essential for fully realizing the research utility and potential therapeutic applications of this compound and its future analogs. It allows for the identification of complex interactions, such as the relationship between cyclophilins and various cellular processes beyond immunity, including roles in viral infection and potentially cancer nih.govaacrjournals.org.

常见问题

Q. What are the structural characteristics of Acetyl Cyclosporin A, and how do they differ from Cyclosporin A?

this compound is a derivative of Cyclosporin A (CsA), a cyclic undecapeptide containing unusual amino acids, including (4R)-4-[(E)-2-butenyl]-4-methyl-l-threonine (Bmt) and seven N-methylated amide bonds . The acetylation typically occurs at specific residues (e.g., hydroxyl or amine groups), altering lipophilicity and conformational flexibility. Structural analysis via NMR and X-ray crystallography reveals that acetylation disrupts intramolecular hydrogen bonds in non-polar environments, potentially affecting interactions with cyclophilins . Methodologically, comparative studies use LC-MS and circular dichroism to assess structural changes and solvent-dependent conformations.

Q. What validated analytical methods are used to quantify this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, USP 36 guidelines recommend a mobile phase of acetonitrile/water/methanol/phosphoric acid (605:400:50:0.5) and a C18 column for separation . Mass spectrometry (LC-MS/MS) enhances specificity for acetylated derivatives by detecting mass shifts (e.g., +42 Da for acetylation). Method validation requires calibration curves (1–1000 ng/mL), recovery rates (>85%), and precision testing (CV <15%) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize fermentation conditions for this compound production?

RSM identifies interactions between variables (e.g., carbon/nitrogen sources, pH) to maximize yield. For CsA, a central composite design (CCD) with glucose, casein, and KH₂PO₄ achieved a 1230.5 mg/L yield . Key steps:

- Design : Use CCD to test 3–5 variables at 5 levels.

- Modeling : Fit data to a second-degree polynomial (e.g., ).

- Validation : Compare predicted vs. experimental yields (e.g., 2.7% error in CsA studies) .

| Variable | Optimal Concentration | Effect on Yield |

|---|---|---|

| Glucose | 28.5 g/L | Positive |

| Casein | 9.8 g/L | Synergistic |

| KH₂PO₄ | 0.74 g/L | Neutral |

Q. What experimental strategies resolve contradictions in this compound’s immunosuppressive activity?

Discrepancies arise from acetylation sites and cyclophilin binding. For example:

- Binding Assays : Isothermal titration calorimetry (ITC) quantifies dissociation constants (). CsA binds cyclophilin A with , while acetylated forms may show reduced affinity .

- Functional Studies : T-cell proliferation assays (e.g., IL-2 suppression) compare derivatives. Acetylation at Bmt’s hydroxyl group abolishes activity by disrupting CypA-CsA-calcineurin complex formation .

- Structural Modeling : Molecular docking (e.g., AutoDock Vina) predicts how acetylation alters hydrogen bonding with CypD’s active site .

Q. How does this compound’s interaction with cyclophilins influence mitochondrial permeability transition pore (mPTP) inhibition?

CsA binds cyclophilin D (CypD) to inhibit mPTP opening, reducing ischemia-reperfusion injury. Acetylation may enhance or impair this interaction:

- Mitochondrial Assays : Isolated rat kidney mitochondria treated with Ca²⁺/phosphate show mPTP inhibition (swelling assay) at 0.1–1 µM CsA, but acetylated analogs require higher concentrations .

- Nephrotoxicity Trade-offs : CypD binding reduces CsA’s nephrotoxic calcineurin inhibition but retains mPTP modulation. Dose-response studies in renal IR models (e.g., 5 mg/kg vs. 10 mg/kg) balance efficacy and toxicity .

Methodological Considerations

- Contradictory Data Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate studies, weighting for sample size and methodology rigor. For example, conflicting reports on acetylation’s impact on immunosuppression require subgroup analysis by modification site .

- Synthetic Workflows : Solid-phase peptide synthesis (SPPS) with Fmoc-protected residues and selective acetylation (e.g., DIC/HOAt coupling) ensures purity >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。